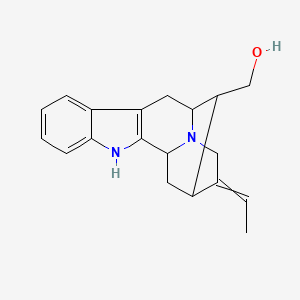
Thiol-PEG-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiol-PEG-acid, also known as HS-PEG-COOH, is a linear heterobifunctional PEGylation reagent with a thiol and a carboxylic acid . It is a useful crosslinking or bioconjugation reagent with a PEG spacer . The thiol group selectively reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .
Synthesis Analysis
Thiol-PEG-acid can be synthesized using thiol-ene click reactions . The hydrothiolation reactions of polyethers containing a C=C terminal bond with mercaptoalkoxysilane proceed efficiently, yielding quantitatively appropriate products under mild reaction conditions .
Molecular Structure Analysis
Thiol-PEG-acid is a PEG linker containing a thiol group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The thiol end of the molecule forms dative bonds with gold .
Chemical Reactions Analysis
Thiol-PEG-acid can participate in thiol-ene “click” reactions . These reactions are both radical-mediated and base/nucleophile-initiated . Thiol-ene click reactions have been used in the synthesis of PEG-functionalized alkoxysilanes .
Physical And Chemical Properties Analysis
Thiol-PEG-acid is soluble in water and aqueous buffer, chloroform, methylene chloride, DMF, DMSO, and less soluble in alcohol, toluene . It is not soluble in ether . PEG density is approximately 1.125 g/mL . PEG products generally appear as white or off-white powder .
Wirkmechanismus
Thiol-PEG-acid is commonly used to functionalize the surface of gold nanoparticles (AuNPs) to improve their in vivo stability and to avoid uptake by the reticular endothelial system . The thiol group in Thiol-PEG-acid selectively reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Thiol-PEG-acid can be achieved through a two-step reaction process. The first step involves the reaction of PEG with thionyl chloride to form PEG chloride. The second step involves the reaction of PEG chloride with thiourea to form Thiol-PEG-acid.", "Starting Materials": [ "Polyethylene glycol (PEG)", "Thionyl chloride", "Thiourea" ], "Reaction": [ "Step 1: Reaction of PEG with thionyl chloride", "a. PEG is dissolved in anhydrous dichloromethane", "b. Thionyl chloride is added dropwise to the PEG solution under stirring at room temperature", "c. The reaction mixture is stirred for 24 hours at room temperature", "d. The solvent is removed under reduced pressure to obtain PEG chloride", "Step 2: Reaction of PEG chloride with thiourea", "a. PEG chloride is dissolved in anhydrous dimethylformamide", "b. Thiourea is added to the PEG chloride solution under stirring at room temperature", "c. The reaction mixture is stirred for 24 hours at room temperature", "d. The solvent is removed under reduced pressure to obtain Thiol-PEG-acid" ] } | |
CAS-Nummer |
165729-81-7 |
Produktname |
Thiol-PEG-acid |
Molekularformel |
C8H8ClNO |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,8R,9R,10S,15S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B1180586.png)
